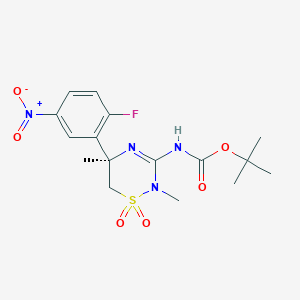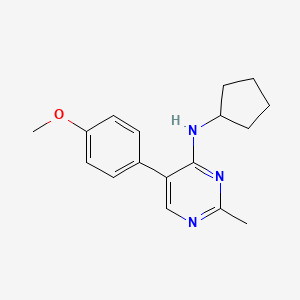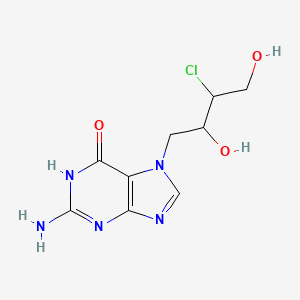
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol typically involves the nucleophilic substitution of intermediate compounds. One common method involves the reaction of 5-methyl-5H-(1,2,4)triazino(5,6-b)indole with an appropriate amine in the presence of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various amines or halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-5H-(1,2,4)triazino(5,6-b)indole-3-thiol
- 1,2,3-Triazole-linked triazinoindole-benzene sulfonamide hybrids
- [1,2,4]Triazinoindole-triazines and [1,2,4]triazinoindole-pyrimidines
Uniqueness
Compared to similar compounds, 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
34698-79-8 |
|---|---|
Molekularformel |
C14H17N5O |
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C14H17N5O/c1-19-11-7-3-2-6-10(11)12-13(19)16-14(18-17-12)15-8-4-5-9-20/h2-3,6-7,20H,4-5,8-9H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
PGYBOYWOJIGERX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




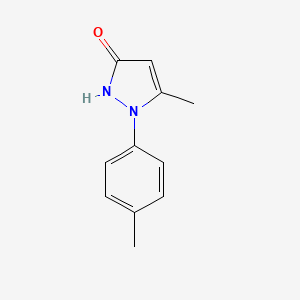
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
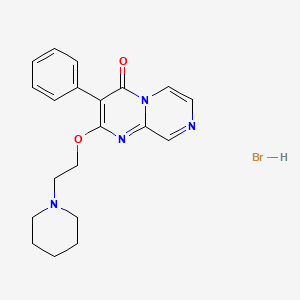
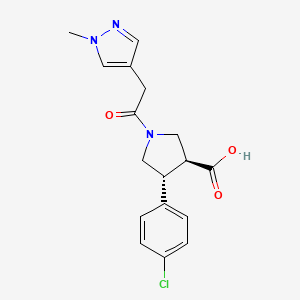
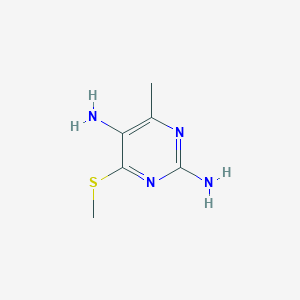
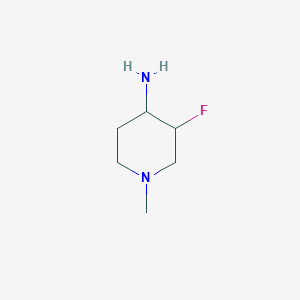
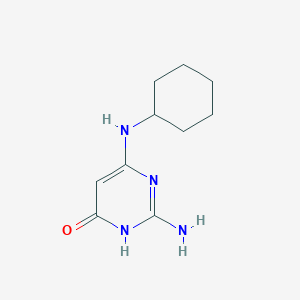
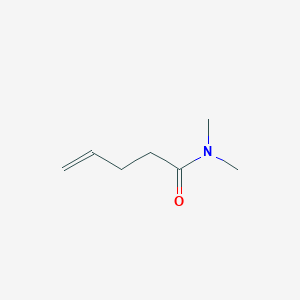
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
